molecular formula C22H27N3O4 B2580977 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034302-58-2

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2580977
CAS No.: 2034302-58-2
M. Wt: 397.475
InChI Key: QOUBDLWRALDIDQ-UHFFFAOYSA-N
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Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound features a benzofuran moiety linked through an ether bond to a pyrrolidine ring substituted with a pyrimidine derivative.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing several biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. In one study, a related compound demonstrated an IC50 value of 9.45 μM against PARP-1, suggesting potential therapeutic applications in cancer treatment .

Antimicrobial Activity

Compounds structurally related to this molecule have also been evaluated for their antimicrobial properties. For example, benzofuran derivatives have shown promising results in inhibiting bacterial growth and exhibiting antifungal activity. In vitro assays revealed significant inhibition zones against common pathogens .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
DHBF-7-carboxamidePARP Inhibition9.45
Benzofuran Derivative AAntimicrobial12.0
Benzofuran Derivative BAntifungal15.5

Case Study 1: PARP Inhibition

In a study focusing on the structure-activity relationship (SAR) of benzofuran derivatives, researchers synthesized various compounds and evaluated their efficacy as PARP inhibitors. The lead compound exhibited selective cytotoxicity in BRCA-deficient cell lines, highlighting the therapeutic potential of this class of compounds in treating specific cancer types .

Case Study 2: Antimicrobial Evaluation

Another study investigated the antimicrobial properties of synthesized benzofuran derivatives against a panel of bacterial and fungal strains. The results showed that certain substitutions on the benzofuran ring significantly enhanced antimicrobial activity, indicating the importance of structural modifications for optimizing biological effects .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-14-10-15(2)24-21(23-14)28-17-8-9-25(12-17)19(26)13-27-18-7-5-6-16-11-22(3,4)29-20(16)18/h5-7,10,17H,8-9,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUBDLWRALDIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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